molecular formula C10H14ClN3 B068465 2-Chloro-N-cyclohexylpyrimidin-4-amine CAS No. 191729-06-3

2-Chloro-N-cyclohexylpyrimidin-4-amine

Cat. No. B068465
M. Wt: 211.69 g/mol
InChI Key: NBTKTCIGZUWABA-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclohexylpyrimidin-4-amine is a compound of interest due to its unique chemical structure and potential applications in various fields of chemistry and material science. While specific studies directly on this compound are limited, research on related pyrimidine derivatives provides valuable insights into its possible characteristics and applications.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multi-component reactions, where the pyrimidine ring serves as a core structure for further functionalization. Studies have detailed the synthesis of related compounds, highlighting methodologies that could potentially apply to 2-Chloro-N-cyclohexylpyrimidin-4-amine. For instance, N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives have been synthesized in good to high yields from o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide (Ghorbani‐Vaghei & Amiri, 2014).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including 2-Chloro-N-cyclohexylpyrimidin-4-amine, is characterized by the presence of a pyrimidine ring, which can influence the compound's physical and chemical properties. Crystallographic studies, such as those on benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine, reveal that these compounds can exhibit varied conformations and substantial hydrogen-bonding interactions, which are crucial for understanding their molecular structures (Odell et al., 2007).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions and cycloadditions, which can significantly modify their chemical properties. The transformation of halogenated pyrimidines with nucleophiles in reactions has been explored, showing the potential for generating new compounds with diverse functionalities (Valk & Plas, 1973).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular configurations. Studies on compounds like 4-chloro-6-methoxypyrimidin-2-amine provide insights into how structural differences can affect these properties, offering a foundation for understanding similar compounds (Thanigaimani et al., 2012).

Chemical Properties Analysis

The chemical behavior of pyrimidine derivatives, including reactivity, stability, and interactions with other molecules, is a key area of study. Research on the mechanism of reactions involving chloro-cyano-phenylpyrimidine shows how these compounds participate in chemical transformations, shedding light on the chemical properties of related structures (Valk & Plas, 1973).

Scientific Research Applications

  • Regioselective Amination of Polychloropyrimidines : Smith and Buchwald (2016) described the regioselective amination of di- and trichloropyrimidines to produce 2-substituted products, highlighting the use of 5-trimethylsilyl-2,4-dichloropyrimidine and 2-chloro-4-thiomethoxy analogues in such processes (Smith & Buchwald, 2016).

  • Amination of Chloro- and Dichloropyrimidines by Polyamines : Averin, Ulanovskaya, and Beletskaya (2008) investigated the amination of 2-chloro- and 2,4-dichloropyrimidines by polyamines under different conditions, producing various aminopyrimidines and arylated derivatives (Averin, Ulanovskaya, & Beletskaya, 2008).

  • SN(ANRORC) Mechanism in Amination of Halogeno-Pyrimidines : Kroon and Plas (2010) explored the amination of 2-X-4,6-diphenylpyrimidines and quinazolines, providing insights into the occurrence of ring-opening mechanisms in these reactions (Kroon & Plas, 2010).

  • Study of trans-4-(2-Amino-5-bromo-6-methylpyrimidin-4-ylamino)-1-methylcyclohexanol : Hoffman et al. (2009) analyzed a compound obtained through a series of transformations involving 4-chloro-6-methylpyrimidin-2-amine, contributing to the understanding of molecular structures involving similar pyrimidines (Hoffman et al., 2009).

  • Synthesis and Characterization of Pyrimidine Derivatives : Various studies, including those by Zheng-mingb (2009), Erkin and Krutikov (2007), and others, have focused on synthesizing and characterizing different pyrimidine derivatives, contributing to the broader understanding of compounds like 2-Chloro-N-cyclohexylpyrimidin-4-amine and their potential applications in pharmaceutical and chemical research.

Safety And Hazards

The specific safety and hazard information for 2-Chloro-N-cyclohexylpyrimidin-4-amine was not available in the sources I found. For detailed safety information, a Safety Data Sheet (SDS) should be consulted .

properties

IUPAC Name

2-chloro-N-cyclohexylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c11-10-12-7-6-9(14-10)13-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTKTCIGZUWABA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90582966
Record name 2-Chloro-N-cyclohexylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90582966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-cyclohexylpyrimidin-4-amine

CAS RN

191729-06-3
Record name 2-Chloro-N-cyclohexylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90582966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JA Jarusiewicz, JY Jeon, MC Connelly, Y Chen… - ACS …, 2017 - ACS Publications
Profiling of the kinase-binding capabilities of an aminopyrimidine analogue detected in a cellular screen of the St. Jude small-molecule collection led to the identification of a novel …
Number of citations: 11 pubs.acs.org
C Wang, X Wang, Z Huang, T Wang, Y Nie… - European Journal of …, 2022 - Elsevier
The C797S mutation in EGFR is a leading mechanism of clinically acquired resistance against osimertinib for non-small cell lung cancer (NSCLC). In this study, we identified a potent …
Number of citations: 2 www.sciencedirect.com

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